molecular formula C14H7ClN2O B7726415 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

Cat. No.: B7726415
M. Wt: 254.67 g/mol
InChI Key: PJVKECLACFHVHP-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is a chemical compound with the molecular formula C13H6ClN3O. It is known for its distinctive structure, which includes a furan ring substituted with a 3-chlorophenyl group and a methylene malononitrile moiety. This compound has garnered attention due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile typically involves the condensation of 3-chlorobenzaldehyde with 2-furylmethylenemalononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile involves its interaction with cellular components. It is believed to act as an alkylating agent, interacting with nucleophiles such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzalmalononitrile: Known for its use as a riot control agent (CS gas).

    2-Furylmethylenemalononitrile: A precursor in the synthesis of the target compound.

    3-Chlorobenzaldehyde: A key starting material in the synthesis.

Uniqueness

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is unique due to its specific substitution pattern and the presence of both furan and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVKECLACFHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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